2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine is a complex heterocyclic compound that features multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common approach is the palladium-catalyzed cross-coupling reaction, which involves the coupling of pyridine-2-boronic acid with 2-bromo-4-(2-pyridin-2-ylpyridin-4-yl)pyridine under specific conditions such as the presence of a base like potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as fibrosis and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in its anti-fibrotic activity, the compound inhibits collagen prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Exhibits similar pharmacological activities and is used in medicinal chemistry.
2-(pyridin-4-yl)quinoline: Shares structural similarities and is used in coordination chemistry.
2-(pyridin-2-yl)aniline: Utilized as a directing group in C-H activation reactions.
Uniqueness
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine is unique due to its multi-pyridine structure, which provides enhanced binding affinity and specificity in coordination complexes. This structural feature also contributes to its diverse range of applications in various scientific fields.
Properties
Molecular Formula |
C20H14N4 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-3-9-21-17(5-1)19-13-15(7-11-23-19)16-8-12-24-20(14-16)18-6-2-4-10-22-18/h1-14H |
InChI Key |
FOWBBLBJRRYGJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC(=NC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.